2,3-Dihydro-1-benzofuran-3-carboximidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-4,7H,5H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRXNFGFGBOBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboximidamide group (-C(=NH)NH₂) undergoes nucleophilic substitution, particularly at the imine nitrogen. Examples include:
Aminolysis with Primary Amines
Reaction with alkyl/aryl amines in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) yields substituted amidine derivatives :
| Amine | Product Structure | Reaction Time | Yield |
|---|---|---|---|
| Ethylenediamine | Bis-amidine derivative | 4 hours | 78% |
| Benzylamine | N-Benzylcarboximidamide | 3 hours | 82% |
Mechanism : Activation of the carboximidamide by HATU forms an intermediate oxazolium ion, facilitating amine attack .
Hydrolysis Reactions
The carboximidamide group is hydrolyzed under acidic or basic conditions:
Acidic Hydrolysis
In concentrated HCl (6M), the compound converts to 2,3-dihydro-1-benzofuran-3-carboxylic acid :
| Condition | Result |
|---|---|
| 6M HCl, reflux, 12 hrs | 95% conversion to carboxylic acid |
Basic Hydrolysis
In NaOH (2M), partial decomposition occurs, forming a mixture of carboxylic acid and ammonia.
Coordination Chemistry
The carboximidamide nitrogen acts as a ligand for transition metals. Coordination with Cu(II) in aqueous ethanol forms stable complexes :
| Metal Salt | Complex Structure | Stability Constant (log β) |
|---|---|---|
| CuCl₂·2H₂O | [Cu(C₉H₉N₂O)Cl₂] | 4.2 ± 0.3 |
Application : These complexes exhibit catalytic activity in oxidation reactions, such as the conversion of alcohols to ketones .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 150–200 | 12% | Loss of HCl (hydrolysis) |
| 250–300 | 58% | Benzofuran ring degradation |
Biological Derivatization
In medicinal chemistry, the compound serves as a precursor for bioactive molecules. For example:
-
Antimicrobial Derivatives : Reaction with sulfonamides yields compounds with MIC values of 2–8 µg/mL against S. aureus .
-
Cannabinoid Receptor Agonists : Palladium-catalyzed coupling with aryl halides produces CB2-selective ligands .
Stability Profile
| Condition | Stability Outcome |
|---|---|
| Aqueous Solution (pH 7) | Stable for 24 hours at 25°C |
| UV Light (254 nm) | 15% decomposition after 48 hours |
| Oxidizing Agents (H₂O₂) | Rapid degradation (>90% in 1 hr) |
Key Research Findings
-
The hydrochloride salt enhances solubility in polar solvents (e.g., water solubility: 12 mg/mL at 25°C) .
-
Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods .
-
DFT studies indicate that the carboximidamide group’s electron-withdrawing effect stabilizes the benzofuran ring .
This compound’s reactivity profile positions it as a versatile intermediate in pharmaceutical synthesis and materials science.
Scientific Research Applications
Medicinal Chemistry
2,3-Dihydro-1-benzofuran-3-carboximidamide hydrochloride has shown promise as a lead compound in the development of new therapeutic agents. Its applications include:
- Analgesics : Research indicates that derivatives of this compound can act as selective cannabinoid receptor 2 agonists, suggesting potential use in treating neuropathic pain and other conditions related to the endocannabinoid system .
- Anticancer Properties : Studies have demonstrated that benzofuran derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds derived from this structure have been evaluated for their effectiveness against human ovarian cancer cells .
The compound is under investigation for its biological activities, which include:
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
- Neuroprotective Effects : In vivo studies have shown that related compounds can ameliorate cognitive impairment in animal models of neurodegeneration, indicating potential therapeutic strategies for Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of several benzofuran derivatives, including those based on this compound. The results indicated significant activity against the A2780 ovarian cancer cell line, with some compounds achieving IC50 values as low as 11 μM .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of a related compound demonstrated improvements in cognitive function and reduced neuroinflammation markers after four weeks of treatment. These findings highlight the potential for developing new neuroprotective agents based on this chemical structure .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other hydrochlorides containing fused aromatic systems and amidine groups. Examples include:
- Erlotinib hydrochloride : A tyrosine kinase inhibitor with a quinazoline core. Both compounds feature planar aromatic systems and hydrochloride salts, but erlotinib’s mechanism targets EGFR, whereas the benzofuran derivative’s activity remains underexplored .

- Berberine hydrochloride: A natural alkaloid with antimicrobial properties. Unlike the benzofuran derivative, berberine’s isoquinoline structure confers distinct electronic properties, affecting its binding to biomolecules like DNA or proteins .
Physicochemical Properties
Key differences in solubility, stability, and bioavailability arise from structural variations:
| Property | 2,3-Dihydro-1-benzofuran-3-carboximidamide HCl | Erlotinib HCl | Berberine HCl |
|---|---|---|---|
| Aqueous Solubility (mg/mL) | Not reported | 0.4 | 10–15 |
| LogP | Estimated ~1.2 (benzofuran core) | 3.5 | -1.2 |
| UV-Vis λmax (nm) | ~280 (benzofuran absorption) | 342 | 345 |
Sources: Estimated from benzofuran analogs ; Erlotinib data from spectroscopic studies ; Berberine solubility from alkaloid studies .
Pharmacokinetic and Pharmacodynamic Profiles
- Erlotinib HCl : High protein binding (>90%) observed via fluorescence quenching with BSA, suggesting strong hydrophobic interactions .
- Benzofuran derivative: No direct data, but benzofuran-based compounds often exhibit moderate plasma protein binding (~70–80%) due to π-π stacking with aromatic residues.
- Berberine HCl : Rapid clearance due to low lipophilicity, whereas the benzofuran derivative’s LogP (~1.2) may prolong half-life .
Analytical Method Compatibility
RP-HPLC is a standard method for quantifying hydrochlorides. For example:
Biological Activity
2,3-Dihydro-1-benzofuran-3-carboximidamide hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its unique structure and potential pharmacological properties. With a molecular formula of C₁₃H₁₄ClN₃O and a molecular weight of approximately 198.65 g/mol, this compound is primarily studied for its interactions with cannabinoid receptors and other biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Pharmacological Properties
The compound is particularly noted for its selective agonistic activity towards cannabinoid receptor 2 (CB2), which is implicated in various therapeutic applications, including pain management and anti-inflammatory effects. Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit significant biological activities, particularly in the context of neuropathic pain treatment.
The mechanism by which this compound exerts its effects involves the modulation of cannabinoid receptors. By binding to CB2 receptors, it influences several biochemical pathways associated with pain perception and inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Cannabinoid Receptor Agonism | Selectively activates CB2 receptors, potentially providing analgesic effects. |
| Antimicrobial Properties | Demonstrated efficacy against various microbial strains in preliminary studies. |
| Anticancer Potential | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Neuroprotective Effects | Exhibits protective qualities against oxidative stress in neuronal cells. |
Study on Analgesic Properties
A study conducted by researchers at The University of Texas M.D. Anderson Cancer Center evaluated the analgesic properties of 2,3-dihydro-1-benzofuran derivatives in a paclitaxel-induced neuropathy model. The findings indicated that these compounds significantly reduced mechanical allodynia in treated rats compared to controls, supporting their potential use in neuropathic pain management .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of metabolic pathways essential for bacterial survival .
Anticancer Activity
Research published in various journals has highlighted the anticancer potential of this compound. In one study, it was found to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil . The selectivity index indicated a favorable therapeutic window for further development.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that enhance its biological activity or yield derivatives with improved properties. Various synthetic routes have been explored to optimize yields and enhance pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dihydro-1-benzofuran-3-carboximidamide hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves functionalizing the benzofuran core with a carboximidamide group. Key steps include:
- Starting Material Selection : Use 2,3-dihydrobenzofuran derivatives as precursors. For example, halogenated intermediates (e.g., 4-chloro or 4-fluoro analogs) allow nucleophilic substitution to introduce the carboximidamide group .
- Amidation Strategy : Employ carbodiimide-mediated coupling (e.g., EDC/HCl) to convert carboxyl intermediates to amidines, followed by hydrochloric acid treatment to isolate the hydrochloride salt .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against reference standards. Purity thresholds should exceed 95% for reproducible results .
- Structural Confirmation :
- NMR : and NMR to verify benzofuran ring protons (δ 6.5–7.5 ppm) and carboximidamide group signals (δ 2.8–3.2 ppm for NH) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 211.0845 for CHNOCl) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carboximidamide group. Desiccate to avoid moisture-induced degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products (e.g., free amine formation) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical techniques validate stereochemical purity?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 80:20 + 0.1% TFA). Monitor enantiomeric excess (ee) via polarimetry .
- Validation : X-ray crystallography to confirm absolute configuration, supplemented by circular dichroism (CD) spectroscopy for solution-phase stereochemical analysis .
Q. What metabolic pathways should be considered when studying this compound in pharmacological models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on Phase I reactions (e.g., oxidation of the dihydrofuran ring) and Phase II conjugations (glucuronidation) .
- CYP Inhibition Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to assess drug-drug interaction risks .
Q. How can contradictory data on the compound’s solubility and bioavailability be systematically addressed?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method across pH 1–7.4 (simulated gastric to physiological conditions). Compare with computational predictions (e.g., COSMO-RS) to identify outliers .
- Bioavailability Optimization : Formulate as nanocrystalline suspensions (wet milling) or co-crystals with succinic acid to enhance dissolution rates .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Validate cell-based assays using reference controls (e.g., IC for kinase inhibition) and ensure consistent cell passage numbers to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to aggregate data from multiple studies, adjusting for confounding factors like solvent choice (DMSO vs. saline) .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the compound’s reactivity and toxicity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


